Lipophilicity (XLogP3): A 0.80 Log Unit Increase Over the Non‑Methylated Imidazole Analog
The target compound exhibits a computed XLogP3 of −2.3, which is 0.80 log units more lipophilic than the 3‑(1H‑imidazol‑1‑yl)‑2‑(methylamino)propanoic acid (CAS 1250520‑68‑3) that lacks the 4,5‑dimethyl substitution (XLogP3 = −3.1) [1]. Simultaneously, it is 2.5 log units more hydrophilic than the analog that retains the 4,5‑dimethylimidazole but omits the methylamino group (3‑(4,5‑dimethyl‑1H‑imidazol‑1‑yl)propanoic acid, XLogP3 = +0.2) [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | −2.3 |
| Comparator Or Baseline | 3‑(1H‑imidazol‑1‑yl)‑2‑(methylamino)propanoic acid: −3.1; 3‑(4,5‑dimethyl‑1H‑imidazol‑1‑yl)propanoic acid: +0.2 |
| Quantified Difference | +0.80 log units vs. des‑dimethyl analog; −2.5 log units vs. des‑methylamino analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A 0.80 log unit increase in lipophilicity can significantly alter passive membrane permeability and nonspecific protein binding, making the target compound a more suitable starting point for cell‑permeable inhibitor design than its completely unsubstituted imidazole counterpart [1].
- [1] PubChem. (2026). Compound Summary for CID 62349924 (target) and CID 61917752 (3‑(1H‑imidazol‑1‑yl)‑2‑(methylamino)propanoic acid): Computed XLogP3 values. U.S. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 25220399: 3‑(4,5‑Dimethyl‑1H‑imidazol‑1‑yl)propanoic acid – XLogP3 = 0.2. U.S. National Library of Medicine. View Source
